(4-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone

Description

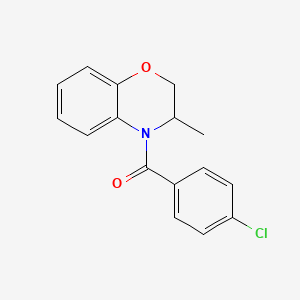

(4-Chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone is a benzoxazine-derived methanone compound characterized by a 2,3-dihydro-1,4-benzoxazine core substituted with a methyl group at the 3-position and a 4-chlorophenyl group attached via a methanone linkage.

Properties

IUPAC Name |

(4-chlorophenyl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-11-10-20-15-5-3-2-4-14(15)18(11)16(19)12-6-8-13(17)9-7-12/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILNYSZPKJYGPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201153925 | |

| Record name | (4-Chlorophenyl)(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666279 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338747-60-7 | |

| Record name | (4-Chlorophenyl)(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338747-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3-methyl-2,3-dihydro-4H-1,4-benzoxazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(4-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

Key Observations :

- Substituent Impact : The 4-chlorophenyl group in L 745,870 and the target compound is associated with high dopamine D4 receptor affinity, while substitutions like pyrimidinyl-diazaspiro (elsovaptán) redirect activity to vasopressin receptors .

- Receptor Selectivity : Benzoxazine derivatives with bulky groups (e.g., diazaspiro in elsovaptán) exhibit distinct target profiles compared to simpler chlorophenyl variants .

Key Observations :

- Metabolic Activation : Compounds like JNJ 54166060 with heterocyclic substituents show improved pharmacokinetics but may carry CYP interaction risks .

Biological Activity

The compound (4-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone , a derivative of benzoxazine, has garnered attention for its potential biological activities. Benzoxazines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, drawing on recent studies and findings.

Chemical Structure

The structure of the compound can be depicted as follows:

This structure features a chlorophenyl group attached to a benzoxazine core, which is crucial for its biological activity.

1. Anticancer Activity

Recent studies have shown that benzoxazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, structure-activity relationship (SAR) studies indicated that similar compounds demonstrated IC50 values ranging from 8.9 µM to 9.9 µM against P388 cells, suggesting that modifications in the benzoxazine structure can enhance anticancer properties . The presence of the chlorophenyl group is hypothesized to contribute to increased cytotoxicity.

2. Antimicrobial Activity

Benzoxazines have also been explored for their antimicrobial properties. A study highlighted that certain benzoxazine derivatives exhibited broad-spectrum antibacterial activity. The compound may share similar traits, with preliminary data indicating potential effectiveness against both Gram-positive and Gram-negative bacteria .

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| Benzoxazine A | Anticancer | 8.9 |

| Benzoxazine B | Antimicrobial | 10.5 |

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various benzoxazine derivatives on cancer cell lines, researchers found that compounds with halogen substitutions (like chlorine) exhibited enhanced cytotoxicity compared to their non-substituted counterparts . This suggests that this compound could potentially be more effective than other related compounds.

Case Study 2: Antimicrobial Screening

A recent screening of several benzoxazine derivatives against common bacterial strains revealed that those with electron-withdrawing groups had improved antibacterial properties. This aligns with findings from other studies where chlorinated derivatives showed higher activity against pathogens like Staphylococcus aureus and Escherichia coli .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (4-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone in a laboratory setting?

- Methodology : Synthesis typically involves coupling a 4-chlorobenzoyl chloride derivative with a substituted 1,4-benzoxazine precursor under basic conditions. For example, sodium methoxide can act as a base to facilitate nucleophilic acylation. Reaction monitoring via TLC or HPLC is critical to optimize yield. Similar protocols for structurally related compounds (e.g., dimeclophenone derivatives) involve refluxing in anhydrous solvents like THF or dichloromethane .

- Key Considerations : Ensure strict moisture control to prevent hydrolysis of intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended.

Q. How can the crystal structure of this compound be determined, and what dihedral angles are critical in conformational analysis?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in a suitable solvent (e.g., ethanol/water mixtures) and analyze using a diffractometer. For analogous benzoxazinone derivatives, dihedral angles between aromatic rings and heterocyclic moieties (e.g., 51.6° and 89.5° in related adducts) are critical for assessing planarity and intramolecular interactions .

- Data Interpretation : Use software like SHELX or Olex2 for structure refinement. Hydrogen bonding networks (e.g., O–H⋯O interactions) should be mapped to explain packing motifs.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers anticipate?

- Techniques :

- IR Spectroscopy : Look for carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and C–O–C vibrations (benzoxazine ring) at 1240–1280 cm⁻¹. Chlorophenyl C–Cl stretches appear at 550–750 cm⁻¹ .

- NMR : In -NMR, the benzoxazine ring’s methyl group resonates as a singlet (~δ 1.3–1.5 ppm). Aromatic protons split into distinct multiplet patterns (δ 6.8–7.6 ppm) .

Advanced Research Questions

Q. How can computational tools like Multiwfn be applied to analyze the electron localization function (ELF) of this compound?

- Methodology :

Generate the compound’s wavefunction file (e.g., .fchk) using DFT software (Gaussian, ORCA).

Use Multiwfn to calculate ELF isosurfaces and visualize localized electron pairs (e.g., lone pairs on oxygen or chlorine atoms).

Quantify ELF basin populations to assess bonding character (e.g., covalent vs. ionic contributions) .

- Applications : ELF analysis can predict reactive sites for electrophilic/nucleophilic attacks, guiding derivatization strategies.

Q. What strategies should be employed to resolve contradictions in toxicological data across studies involving benzoxazine derivatives?

- Approach :

- Comparative Meta-Analysis : Normalize data by adjusting for variables like dosage, exposure duration, and model systems (e.g., in vitro vs. rodent studies).

- Mechanistic Studies : Use transcriptomics or metabolomics to identify biomarkers of toxicity. For example, liver toxicity in mice linked to gut microbiome perturbations (e.g., Butyricicoccus spp. depletion) could explain interspecies discrepancies .

- Validation : Replicate conflicting studies under standardized OECD guidelines to isolate confounding factors.

Q. What methodologies are recommended for impurity profiling and identification during synthesis?

- Protocol :

HPLC-MS : Use a C18 column with acetonitrile/water gradients. Monitor for impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone (m/z 267.11) or fenofibric acid derivatives .

Reference Standards : Compare retention times and mass spectra against certified impurities (e.g., European Pharmacopoeia standards) .

- Quantification : Calibrate using spiked samples to establish detection limits (LOQ < 0.1%).

Q. How does the 4-chlorophenyl group influence binding affinity in pharmacological analogs, and how can this be systematically tested?

- Experimental Design :

- SAR Studies : Synthesize analogs with substituent variations (e.g., 4-methylphenyl vs. 4-chlorophenyl) and test receptor binding using radioligand assays (e.g., -labeled UT receptor antagonists) .

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., urotensin-II receptor). Chlorine’s electronegativity may enhance hydrophobic or halogen bonding .

- Validation : Cross-validate computational predictions with SPR (surface plasmon resonance) binding kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.